

M1001: An Agonist of the HIF-2 α -ARNT Signaling Pathway

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Compound of Interest

Compound Name: M1001

Cat. No.: B1675829

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M1001 is a small molecule that functions as a weak agonist for the Hypoxia-Inducible Factor-2 alpha (HIF-2 α) signaling pathway. It directly binds to the PAS-B domain of HIF-2 α , a key component of the HIF-2 transcription factor. This binding event modestly enhances the expression of HIF-2 target genes.^[1]

The HIF-2 transcription factor is a heterodimer composed of the HIF-2 α and ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) subunits. This complex plays a crucial role in the cellular response to low oxygen levels (hypoxia) by regulating the expression of genes involved in processes such as angiogenesis, erythropoiesis, and metabolism.

Mechanism of Action

M1001 exerts its agonistic activity by binding to a pocket within the PAS-B domain of the HIF-2 α subunit.^[1] This interaction is stabilized by hydrophobic interactions and a hydrogen bond with the backbone oxygen of the amino acid residue A277.^[1] By binding to this site, **M1001** promotes the activity of the HIF-2 α -ARNT complex, leading to a modest increase in the transcription of its target genes.^[1] This is in contrast to antagonist molecules, such as PT2385, which also bind to the HIF-2 α PAS-B domain but inhibit the expression of HIF-2 target genes.^[1]

Quantitative Data on M1001 Function

Parameter	Value	Experimental Context
Binding Affinity (Kd)	~667 nM	Binding of M1001 to the HIF-2 α PAS-B domain as measured by MicroScale Thermophoresis (MST). [1]
Thermal Shift (ΔT_m)	+0.8 °C	Increase in the melting temperature of the HIF-2 α -ARNT complex upon M1001 binding, indicating stabilization. [1]
Gene Expression	Modest Increase	Effect of 10 μ M M1001 on the expression of HIF-2 target genes in 786-O renal cancer cells. [1]

Experimental Protocols

MicroScale Thermophoresis (MST) for Binding Affinity Measurement:

This protocol outlines the procedure used to determine the binding affinity of **M1001** to the HIF-2 α PAS-B domain.

- **Protein Preparation:** The HIF-2 α PAS-B domain (residues 237-350) is expressed and purified.
- **Labeling:** The purified protein is fluorescently labeled according to the manufacturer's instructions for the MST instrument.
- **Ligand Preparation:** A series of dilutions of **M1001** are prepared in the appropriate buffer.
- **Incubation:** The labeled protein is mixed with the different concentrations of **M1001** and incubated to allow binding to reach equilibrium.
- **MST Measurement:** The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in response to a temperature gradient.

- **Data Analysis:** The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (K_d).

Thermal Shift Assay for Complex Stabilization:

This protocol describes the method to assess the effect of **M1001** on the thermal stability of the HIF-2 α -ARNT protein complex.

- **Complex Formation:** Purified HIF-2 α and ARNT proteins are mixed to form the heterodimeric complex.
- **Ligand Addition:** The protein complex is incubated with either **M1001** or a vehicle control.
- **Dye Addition:** A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to the samples.
- **Thermal Denaturation:** The temperature of the samples is gradually increased in a real-time PCR instrument.
- **Fluorescence Monitoring:** The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
- **Data Analysis:** The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined for both the **M1001**-treated and control samples. An increase in T_m in the presence of **M1001** indicates stabilization of the complex.

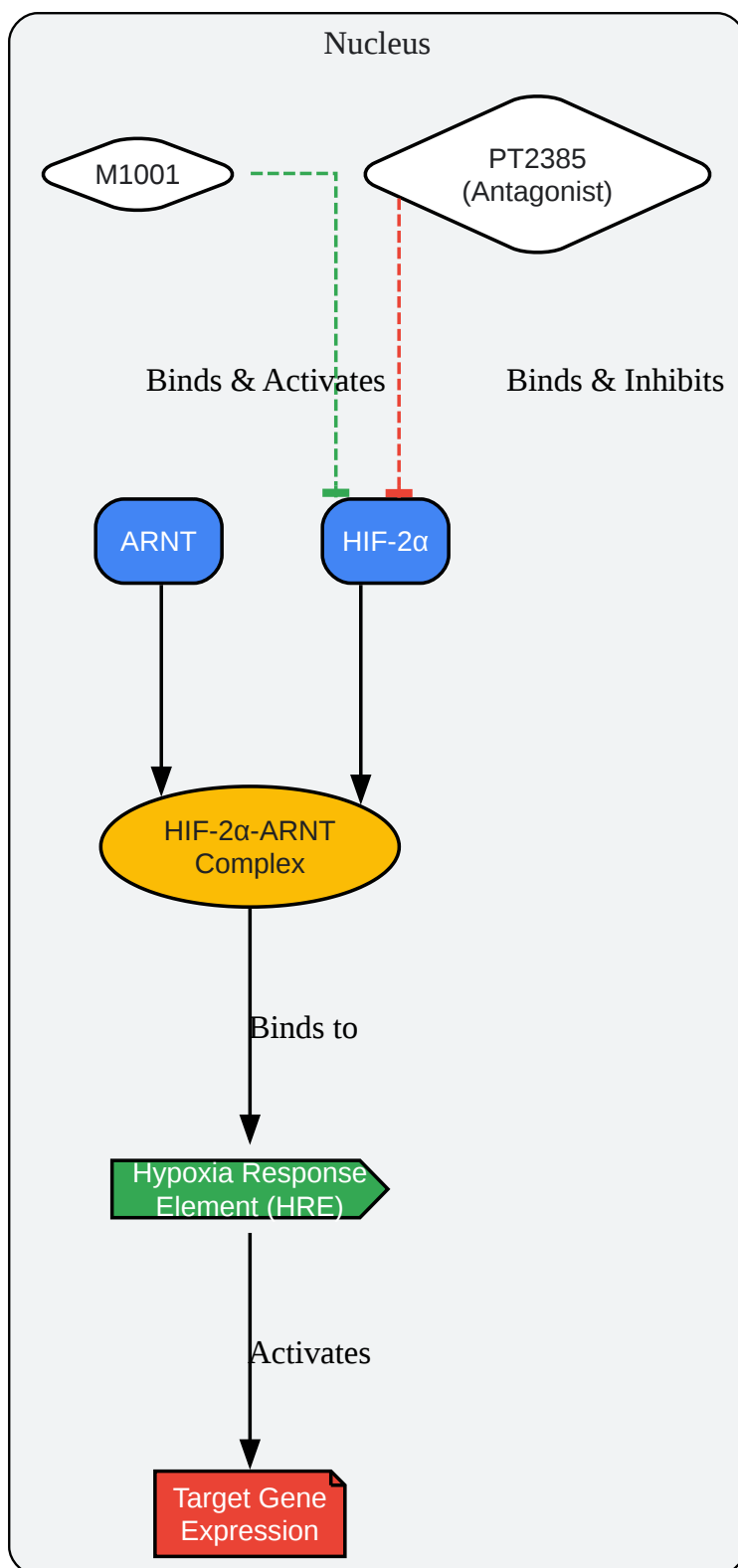
Cell-Based Gene Expression Analysis:

This protocol details the steps to measure the effect of **M1001** on the expression of HIF-2 target genes in a cellular context.

- **Cell Culture:** 786-O renal cancer cells, which have constitutively active HIF-2 α , are cultured under standard conditions.
- **Treatment:** The cells are treated with **M1001** (e.g., at 10 μ M), an antagonist (e.g., PT2385 at 1 μ M), or a vehicle control for a specified period.

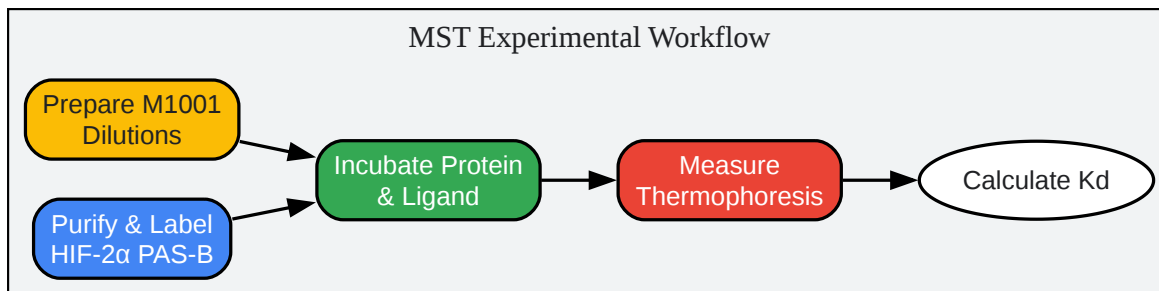
- **RNA Extraction:** Total RNA is isolated from the treated cells using a suitable RNA purification kit.
- **Reverse Transcription:** The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
- **Quantitative PCR (qPCR):** The expression levels of specific HIF-2 target genes (e.g., PAI-1, VEGFA) are quantified by qPCR using gene-specific primers. The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.
- **Data Analysis:** The relative expression of the target genes in the **M1001**-treated cells is compared to the vehicle-treated control cells to determine the effect of the compound.

Signaling Pathway and Experimental Workflow Diagrams



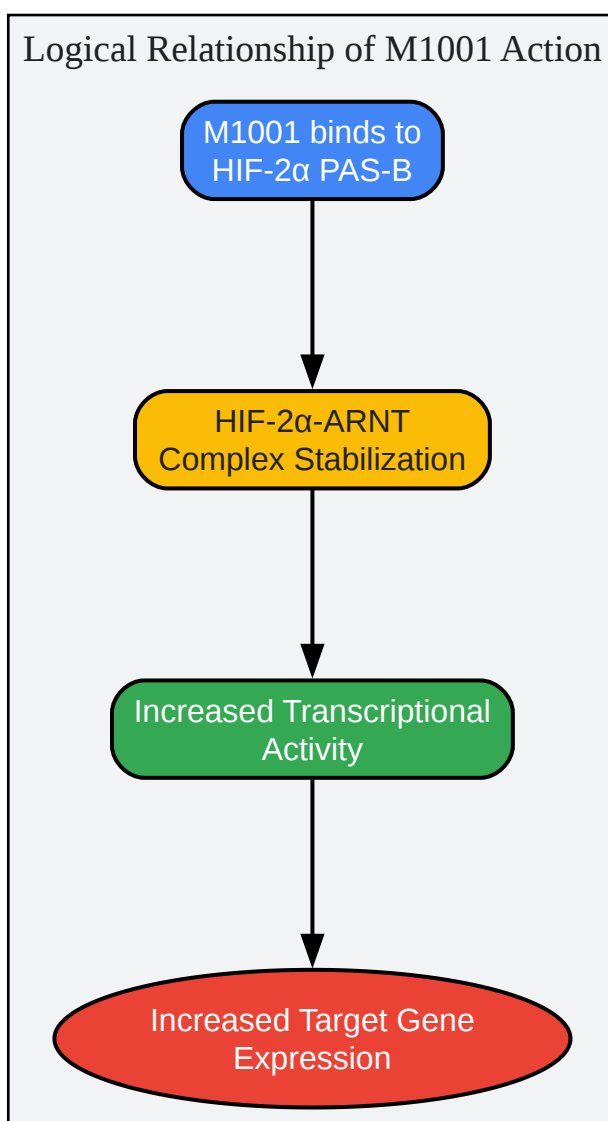
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Caption: **M1001** agonistic activity on the HIF-2α signaling pathway.



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Caption: Workflow for determining **M1001** binding affinity by MST.



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Caption: Logical flow of **M1001**'s mechanism of action.

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References

- 1. researchgate.net [researchgate.net]
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